molecular formula C12H24N4 B13873023 [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine

[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine

Cat. No.: B13873023
M. Wt: 224.35 g/mol
InChI Key: LJGQIYVQHWKICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features an aminomethyl group at position 6 and two propyl groups at positions 1 and 2, making it a unique derivative of pyridazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine with a 1,4-diketone.

    Introduction of Propyl Groups: The next step involves the alkylation of the pyridazine ring to introduce the propyl groups at positions 1 and 2. This can be done using propyl halides in the presence of a strong base.

    Aminomethylation: The final step is the introduction of the aminomethyl group at position 6. This can be achieved through a Mannich reaction, where formaldehyde and a primary amine are used in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can target the pyridazine ring or the aminomethyl group, potentially leading to the formation of dihydropyridazines or primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Dihydropyridazines, primary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds with biological molecules, while the pyridazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [6-(Aminomethyl)-1,2-dimethylpyridazin-3-yl]methanamine
  • [6-(Aminomethyl)-1,2-diethylpyridazin-3-yl]methanamine
  • [6-(Aminomethyl)-1,2-dibutylpyridazin-3-yl]methanamine

Uniqueness

Compared to its similar compounds, [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine has unique steric and electronic properties due to the presence of propyl groups. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

[6-(aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine

InChI

InChI=1S/C12H24N4/c1-3-7-15-11(9-13)5-6-12(10-14)16(15)8-4-2/h5-6H,3-4,7-10,13-14H2,1-2H3

InChI Key

LJGQIYVQHWKICR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=C(N1CCC)CN)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.